N-(2-methoxyethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo-triazine class, characterized by a fused bicyclic core (imidazo[2,1-c][1,2,4]triazine) with a 4-oxo group. Key structural features include:
- 3-position substituent: An N-(2-methoxyethyl) carboxamide, enhancing solubility compared to ester derivatives.
Properties
IUPAC Name |
N-(2-methoxyethyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-3-5-12(6-4-11)20-8-9-21-15(23)13(18-19-16(20)21)14(22)17-7-10-24-2/h3-6H,7-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUDGCUVIPVXPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(2-methoxyethyl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a protein that plays a crucial role in cell cycle regulation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division. The compound’s cytotoxic activities against various cell lines suggest that it may induce apoptosis, or programmed cell death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle . CDK2, the compound’s target, is a key player in the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell death.
Pharmacokinetics
Similar compounds have shown good bioavailability and stability
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The table below summarizes critical distinctions between the target compound and its analogs:
Key Findings
a) Substituent Effects on Bioactivity
- The p-tolyl group in the target compound may enhance membrane permeability compared to EIMTC’s 4-methoxyphenyl, as methyl groups are less polar than methoxy .
b) Electrochemical and Thermal Behavior
- EIMTC’s ethyl ester allows electrochemical detection via carbon nanofiber-modified sensors, with linear response in nanomolar ranges . The target compound’s amide group may alter redox properties, necessitating method optimization.
- Thermal studies on 3-isopropyl analogs show decomposition pathways influenced by substituents, suggesting the target compound’s methoxyethyl group could stabilize the core under oxidative conditions .
Q & A
Q. Critical Parameters :
- Solvent polarity impacts reaction rates (e.g., DMF accelerates coupling but complicates purification).
- Temperature control during cyclization prevents byproduct formation.
Basic: Which analytical techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 7.2–8.1 ppm) and confirms methoxyethyl substituents (δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]⁺ at m/z 410.2) and fragmentation patterns .
- HPLC : Reverse-phase chromatography (UV detection at 254 nm) quantifies purity (>98% required for pharmacological assays) .
- Electrochemical Analysis : Square-wave voltammetry (e.g., SPCE/CNFs sensors) detects redox-active groups (e.g., triazine ring) at nanomolar sensitivity .
Advanced: How to investigate its biological targets and mechanisms of action?
Methodological Answer:
Molecular Docking : Screen against targets like COX-2 or GSK-3β using AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues .
Enzyme Inhibition Assays :
- In Vitro : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) .
- Cell-Based : Use luciferase reporters (e.g., NF-κB or Wnt/β-catenin pathways) in HEK293T cells .
In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume and biomarker expression (e.g., p-Akt, caspase-3) via immunohistochemistry .
Data Interpretation : Cross-validate docking predictions with enzymatic IC₅₀ discrepancies >10-fold suggest off-target effects.
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Replicate In Vitro Conditions : Ensure physiological pH (7.4) and serum protein (e.g., albumin) inclusion to mimic bioavailability .
- Pharmacokinetic Profiling :
- Model System Limitations : Compare 2D vs. 3D cell cultures; primary cells may better reflect in vivo heterogeneity .
Example Contradiction : Low in vitro cytotoxicity but high in vivo efficacy may indicate prodrug activation. Test metabolites via hepatic S9 fraction incubations .
Advanced: How to assess thermal stability and decomposition pathways for formulation development?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >200°C indicates suitability for lyophilization .
- DSC : Endothermic peaks (melting) and exothermic events (oxidative degradation) identify polymorphic transitions .
- FTIR-GC/MS : Track gaseous byproducts (e.g., CO₂, NH₃) to elucidate cleavage mechanisms (e.g., triazine ring opening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
